molecular formula C6H9NO2 B1206775 Isoguvacine CAS No. 64603-90-3

Isoguvacine

Cat. No. B1206775
CAS RN: 64603-90-3
M. Wt: 127.14 g/mol
InChI Key: KRVDMABBKYMBHG-UHFFFAOYSA-N
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Description

Isoguvacine is a chemical compound known for its role as a gamma-aminobutyric acid type A (GABA A) receptor agonist. It is primarily used in scientific research to study the effects of GABAergic neurotransmission. The compound has a molecular formula of C6H9NO2 and a molar mass of 127.143 g/mol . This compound is structurally related to other GABAergic compounds such as muscimol and gaboxadol .

Scientific Research Applications

Isoguvacine has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

Isoguvacine plays a crucial role in biochemical reactions by binding to GABA A receptors. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound binds to the GABA A receptor with high affinity, activating it and causing an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing . The compound interacts with various subunits of the GABA A receptor, including alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing receptors .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it enhances inhibitory neurotransmission by activating GABA A receptors, leading to reduced neuronal excitability. This effect is crucial in modulating synaptic transmission and maintaining the balance between excitation and inhibition in the brain . In non-neuronal cells, such as TM3 Leydig cells, this compound has been shown to increase cell proliferation via GABA A receptor activation . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with GABA A receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA A receptor, a pentameric ion channel composed of various subunits. Upon binding, this compound induces a conformational change in the receptor, opening the chloride ion channel and allowing chloride ions to flow into the neuron . This influx of chloride ions results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound’s action is similar to that of the natural neurotransmitter GABA, but it is more selective and potent in its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that chronic administration of this compound can lead to improvements in tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. This compound has been found to be stable under laboratory conditions, maintaining its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces touch overreactivity and anxiety-like behaviors in mice . At higher doses, it may cause adverse effects such as sedation and motor impairment . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to GABAergic signaling. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on GABA A receptors . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membrane, where it binds to GABA A receptors Its activity and function are closely associated with its localization to the GABA A receptor sites on the cell membrane . This localization is essential for its role in modulating inhibitory neurotransmission and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoguvacine can be synthesized through various chemical routes. One common method involves the reduction of isonicotinic acid ethyl ester with sodium tetrahydridoborate, followed by acid hydrolysis to yield this compound . The reaction conditions typically involve the use of an electron-donating substituent in the benzene ring to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Isoguvacine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives.

properties

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVDMABBKYMBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68547-97-7 (hydrochloride)
Record name Isoguvacine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30214855
Record name Isoguvacine
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64603-90-3
Record name Isoguvacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64603-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguvacine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoguvacine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
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Record name ISOGUVACINE
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Synthesis routes and methods

Procedure details

Ethyl 1,2,3,6-tetrahydro-4-pyridinecarboxylate (44.7 g, 234 mmol) in dichloromethane (200 mL) was treated with aqueous K2CO3 (saturated) and the phases were separated. The aqueous layer was dried under reduced pressure and the residue was triturated with dichloromethane (100×3 mL) and dissolved in methanol (100 mL). The solution was treated with a saturated solution of NaOH (10 g, 250 mmol) in methanol (250 mL) and sodium methoxide in methanol (0.5M, 200 mL, 100 mmol). After stirring at room temperature for two days, the mixture was concentrated under reduced pressure. The residue was triturated with methanol (200×5 mL) and dried under reduced pressure to provide the title compound. 1H NMR (300 MHz, CD3OD) δ 6.60 (m, 1H), 3.38 (m, 2H), 2.88 (m, 2H), 2.30 (m, 2H).
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]

A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]

A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []

A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []

A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []

A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]

A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]

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